Product packaging for 10-Octadecenal(Cat. No.:)

10-Octadecenal

Cat. No.: B13805068
M. Wt: 266.5 g/mol
InChI Key: AVEYFOMPMVDZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Octadecenal is a chemical compound with the molecular formula C18H34O and a molecular weight of 266.4620 g/mol . As a fatty aldehyde, it is of significant interest in various biochemical and analytical research fields. This compound is provided as a high-purity standard, suitable for use as an analytical reference in method development and quality control procedures. Researchers can employ it in gas chromatography-mass spectrometry (GC-MS) studies for the accurate identification and quantification of fatty aldehydes in complex biological samples . The study of fatty aldehydes like this compound is crucial for advancing research in lipidomics, as these molecules are involved in critical biological pathways and can serve as markers for metabolic processes . Further investigation is needed to fully elucidate its specific mechanisms of action and broader biological roles. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. It is the responsibility of the purchaser to ensure that their handling and use of this product comply with all applicable laws and regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B13805068 10-Octadecenal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-10-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h8-9,18H,2-7,10-17H2,1H3

InChI Key

AVEYFOMPMVDZJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCC=O

Origin of Product

United States

Occurrence and Natural Distribution of 10 Octadecenal

Isolation and Identification from Flora

Terrestrial Plant Species

Higher Plants (e.g., Scabiosa Columbabria L., Eclipta alba, Passiflora foetida, Hymenocardia acida, Nigella sativa, Callistemon citrinus, Azadirachta excelsa)

The investigation of essential oils and extracts from various higher plants has led to the identification of 10-Octadecenal and its isomers.

In a study on the chemical composition of Scabiosa columbaria, while this compound was not specifically detected, the isomers 5-Octadecenal and 4-Octadecenal were identified in the essential oil of the flower, with 5-Octadecenal representing 1.00% of the total area. nih.gov

Analysis of a methanolic extract from the leaves of Passiflora foetida confirmed the presence of this compound. researchgate.net This plant is recognized for containing a variety of phytoconstituents, including flavonoids, glycosides, and alkaloids. agrijournal.org

In the case of Eclipta alba, a related compound, 10-Octadeconic acid, methyl ester, was identified in a methanolic extract of the plant's roots, though this compound itself was not reported. rjpbcs.com The plant is known to contain a range of volatile components, including various fatty acids and their esters. researchgate.net

Scientific literature on the chemical constituents of Hymenocardia acida, Nigella sativa, Callistemon citrinus, and Azadirachta excelsa did not indicate the presence of this compound in the reviewed sources. journalspress.comresearchgate.netphcogj.combrieflands.comnih.govnih.govbiorxiv.orgscispace.comstechnolock.com

Table 1: Identification of this compound and Related Compounds in Higher Plants

Plant Species Part Analyzed Extraction/Analysis Method Compound Identified Source(s)
Passiflora foetida Leaves Methanolic Extraction / GC-MS This compound researchgate.net
Scabiosa columbaria Flower Essential Oil Extraction / GC-MS 5-Octadecenal (Isomer) nih.gov

| Eclipta alba | Roots | Methanolic Extraction / GC-MS | 10-Octadeconic acid, methyl ester (Related Compound) | rjpbcs.com |

Bryophytes (e.g., Herpetineuron toccoae)

Information regarding the isolation and identification of this compound from the bryophyte species Herpetineuron toccoae is not available in the reviewed scientific literature.

Seaweeds, or marine algae, are known to produce a wide array of secondary metabolites. mdpi.comexplorationpub.com In a structural and cytotoxic characterization of the marine red alga Sarconema filiforme, GC-MS analysis identified the presence of 11-Octadecenal, an isomer of this compound. ekb.eg This compound constituted 1.05% of the total identified components in the extract. ekb.eg

Isolation and Identification from Fungi

The king tuber mushroom, Pleurotus tuber-regium, produces an underground storage tuber known as a sclerotium, which is used as both food and medicine. jddhs.comjddhs.com Phytochemical analysis of the sclerotium has revealed the presence of numerous compounds. In one study using GC-MS, a related compound, 9,17-octacadienal, was identified from an n-hexane extract of the sclerotium. researchgate.net However, this compound was not detected in the reviewed analyses of this macrofungus. jddhs.comjddhs.comresearchgate.net

Table 2: Identification of this compound Isomers and Related Compounds in Marine Flora and Fungi

Organism Type Part Analyzed Analysis Method Compound Identified Source(s)
Sarconema filiforme Marine Red Alga Whole Organism GC-MS 11-Octadecenal (Isomer) ekb.eg

| Pleurotus tuber-regium | Macrofungus | Sclerotium | GC-MS | 9,17-Octacadienal (Related Compound) | researchgate.net |

Lichen-Forming Fungi

A review of available scientific literature indicates a lack of specific reports detailing the isolation or identification of this compound from lichen-forming fungi. While lichens are known to produce a wide array of secondary metabolites, including various lipids and volatile organic compounds, the presence of this particular aldehyde has not been documented.

Isolation and Identification from Fauna

Insect Systems (e.g., Pheromone Constituents)

Long-chain unsaturated aldehydes are a well-established class of insect pheromones, particularly within the order Lepidoptera. Various isomers of octadecenal, such as (Z)-11-octadecenal, (Z)-13-octadecenal, and 9-octadecenal (B1623698), have been identified as crucial components of the sex pheromone blends for numerous moth species. However, specific research identifying this compound as a constituent of an insect pheromone system is not present in the currently available scientific literature. The position of the double bond is critical for biological activity, leading to high specificity in insect communication systems.

Examples of Other Octadecenal Isomers Identified in Insect Pheromone Blends
CompoundInsect SpeciesFamilyRole
(Z)-13-OctadecenalSouthwestern corn borer (Diatraea grandiosella)CrambidaePheromone
(Z)-13-OctadecenalRice leafroller (Cnaphalocrocis medinalis)CrambidaePheromone
(Z)-11-OctadecenalCotton bollworm (Helicoverpa armigera)NoctuidaePheromone
9-Octadecenal(Present in various species)MultiplePheromone/Attractant

Mammalian Systems (e.g., Forest Musk Deer Secretions)

The analysis of musk secreted by the male forest musk deer (Moschus berezovskii) has revealed a complex mixture of volatile and non-volatile compounds. Among these are various aldehydes that contribute to the substance's characteristic odor profile. Specifically, studies have identified related compounds such as 9-Octadecenal and (Z)-13-Octadecenal in these secretions nih.gov. However, the presence of the this compound isomer has not been specifically reported in the chemical analyses of forest musk deer secretions nih.govplos.orgplos.org.

Isolation and Identification from Microorganisms

Bacterial Species (e.g., Serratia marcescens, Mangrove Symbiont Bacteria)

While studies on the secondary metabolites of Serratia marcescens have identified various compounds, including pigments like prodigiosin and different fatty acids, the production of this compound has not been reported.

In contrast, research into bacteria associated with mangrove ecosystems has led to the identification of this compound. A study analyzing the bioactive compounds from the mangrove symbiont bacterium Glutamicibacter mysorens identified this compound through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov This finding highlights the metabolic potential of mangrove-associated bacteria as a source of this compound. Another study on symbiont bacteria from the mangrove Xylocarpus granatum identified the related isomer (Z)-9-Octadecenal. researchgate.netgjesm.net

Identification of this compound in Mangrove Symbiont Bacteria
Compound NameBacterial SpeciesSourceAnalytical MethodKnown Function
This compoundGlutamicibacter mysorensMangrove SymbiontGC-MSAdjuvant/Pheromones

Biosynthesis and Metabolic Pathways of 10 Octadecenal

Enzymatic Pathways and Catalysis in Biological Systems

The generation of 10-octadecenal from basic precursors is a multi-step process catalyzed by specific enzymes. These pathways begin with the modification of saturated fatty acids and proceed through reduction and conversion steps to yield the final aldehyde product.

The journey to this compound begins with its saturated C18 counterpart, stearic acid. The critical step in forming the necessary double bond is catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.org Specifically, stearoyl-CoA desaturase (SCD), a transmembrane protein located in the endoplasmic reticulum, introduces a double bond into the fatty acid chain. mdpi.com This enzyme acts on stearoyl-CoA, converting it to oleoyl-CoA by creating a cis double bond between the 9th and 10th carbons (from the carboxyl end), forming the oleic acid backbone. wikipedia.orgmdpi.com Studies in hamster hepatocytes have shown that the desaturation of stearic acid to form monounsaturated fatty acids like oleic acid is a significant metabolic route, with the resulting oleic acid being incorporated into other lipids. nih.gov This desaturation is a pivotal control point, as the introduction of the double bond is the defining feature that differentiates the precursor from the final unsaturated aldehyde's carbon skeleton. iastatedigitalpress.com

Once fatty aldehydes like this compound are formed, they can be further metabolized. One key enzyme in this process is aldehyde-deformylating oxygenase (ADO), also known as aldehyde decarbonylase. This enzyme is responsible for converting long-chain aldehydes into their corresponding n-1 alkanes or alkenes. nih.govpnas.org For instance, in cyanobacteria, ADO catalyzes the conversion of octadecenal into heptadecene. nih.govgoogle.com

Kinetic studies of ADO have revealed its substrate specificity. The enzyme can act on a range of saturated and unsaturated aldehydes. Research has shown that the presence of a double bond in 18:1-aldehyde (octadecenal) does not significantly alter the kinetic parameters compared to its saturated counterpart, octadecanal (B32862). nih.gov However, there is a general trend of decreasing catalytic efficiency (kcat/Km) with increasing carbon chain length from C8 to C18. nih.gov In insects, a different class of enzyme, a P450 oxidative decarbonylase, performs a similar function, converting long-chain aldehydes to hydrocarbons, a key evolutionary step that enabled insects to colonize land by providing cuticular waterproofing. pnas.org

Table 1: Aldehyde-Deformylating Oxygenase (ADO) Kinetic Parameters with Various Aldehyde Substrates. nih.gov
Substrate (Aldehyde)Carbon LengthKm (µM)kcat (min⁻¹)Specificity Factor (kcat/Km) (µM⁻¹·min⁻¹ × 10³)
OctanalC810.3 ± 1.10.32 ± 0.0131.4
DecanalC1011.0 ± 1.00.29 ± 0.0126.6
DodecanalC1212.8 ± 1.20.30 ± 0.0123.4
TetradecanalC147.8 ± 0.60.26 ± 0.0133.9
HexadecanalC1614.1 ± 1.00.26 ± 0.0118.4
OctadecanalC1816.5 ± 1.70.26 ± 0.0115.7
OctadecenalC18:115.4 ± 1.50.25 ± 0.0116.2

This compound is an intermediate within the broader network of unsaturated fatty acid biosynthesis. frontiersin.org The pathway begins with acetyl-CoA and involves iterative elongation and desaturation steps. imperial.ac.uknih.gov The production of the C18 unsaturated backbone (oleic acid) from stearic acid is a key branch point. mdpi.comnih.gov This oleic acid, as oleoyl-CoA or oleoyl-ACP, can then be reduced by an acyl-CoA or acyl-ACP reductase (AAR) to form this compound. nih.gov Some AARs show a substrate preference for 18-carbon fatty acyl-ACPs, leading to the production of octadecenal. nih.gov The resulting aldehyde can then be a substrate for various downstream modifications, including reduction to an alcohol (10-octadecenol) or decarbonylation to an alkene (heptadecene). nih.govresearchgate.net Thus, this compound serves as a key metabolic node, linking the pool of unsaturated fatty acids to the production of other bioactive molecules like alkenes and fatty alcohols. nih.govfrontiersin.org

While this compound is primarily a product of fatty acid biosynthesis, the polyketide and mevalonic acid pathways are responsible for producing a vast and diverse array of other natural products, including some related alkenals. imperial.ac.ukyoutube.com

The Mevalonic Acid (MVA) Pathway synthesizes the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. nih.govrsc.orgmdpi.comhebmu.edu.cn These building blocks are used to create terpenes and terpenoids, which can include complex aldehydes. mdpi.comnih.gov

The Polyketide Pathway also uses acetyl-CoA and its derivative, malonyl-CoA, as building blocks. nih.govnih.govwikipedia.org Polyketide synthases (PKSs) catalyze iterative condensation reactions to build carbon chains with a wide variety of functional groups, leading to structurally diverse products, which can include aldehydes. nih.govwikipedia.org

These two pathways are distinct from the fatty acid synthase (FAS) system that generates the linear acyl chains leading to common fatty acids and aldehydes like this compound. imperial.ac.ukyoutube.com The PKS and MVA pathways represent more specialized metabolic routes that result in complex secondary metabolites, whereas FAS provides primary metabolites essential for core biological functions like membrane structure and energy storage. imperial.ac.ukmdpi.com

Genetic and Transcriptomic Underpinnings of this compound Biosynthesis

The production of this compound is controlled at the genetic level through the expression of genes encoding the necessary biosynthetic enzymes. Modern transcriptomic and metabolomic analyses have provided significant insights into this regulation. acs.orgresearchgate.net By examining global gene expression in conjunction with metabolite profiling, researchers can identify which genes are activated or suppressed during the production of specific compounds. researchgate.net

For instance, studies have identified that the expression of specific acyl-[acyl carrier protein] reductases (AARs) determines the chain length of the resulting fatty aldehyde. nih.gov Some AARs preferentially produce octadecenal, indicating a genetic basis for substrate specificity. nih.gov Furthermore, transcriptomic analyses in plants have identified genes involved in the broader context of lipid metabolism, such as alkenal reductases, which are crucial for processing aldehyde products. frontiersin.orgfrontiersin.org In a study on forest musk deer, metabolomic analysis identified (Z)-13-Octadecenal and 9-Octadecenal (B1623698) as differentially expressed metabolites, and pathway analysis linked them to the biosynthesis of unsaturated fatty acids. frontiersin.org The regulation of these biosynthetic pathways can also be plasmid-borne in some organisms, such as in Pseudomonas, where genes for alkane and fatty acid oxidation are located on transmissible extrachromosomal elements and are inducible by their substrates. nih.gov

Table 2: Key Gene Families in Alkenal Biosynthesis and Metabolism
Gene/Enzyme FamilyFunctionRelevance to this compoundReferences
Fatty Acid Desaturases (e.g., SCD, Δ9-desaturase)Introduces double bonds into saturated fatty acyl chains.Catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, the direct precursor to the this compound backbone. wikipedia.orgmdpi.compnas.org
Acyl-ACP/Acyl-CoA Reductases (AARs)Reduces fatty acyl-ACPs or acyl-CoAs to fatty aldehydes.Catalyzes the final step in synthesizing this compound from oleoyl-ACP/CoA. Substrate specificity influences product yield. nih.govfrontiersin.org
Aldehyde-Deformylating Oxygenase (ADO)Converts fatty aldehydes to n-1 alkanes/alkenes.Metabolizes this compound to heptadecene. nih.govpnas.org
Alkenal Reductases (AER)Reduces α,β-unsaturated bonds in reactive carbonyls.Involved in the detoxification and metabolism of alkenals, contributing to the overall balance of these compounds. frontiersin.orgfrontiersin.org

Evolutionary Perspectives on Alkenal Metabolic Networks

The metabolic pathways that produce alkenals have been shaped by evolution to serve diverse biological functions, most notably in chemical communication. The evolution of the desaturase multigene family is a prime example of this adaptation. pnas.org This enzyme family originated before the major split of insect lineages and has since diversified through gene duplication and subsequent divergence. pnas.org This "birth-and-death" model of evolution has allowed for the emergence of desaturases with new specificities, capable of creating double bonds at different positions along the fatty acid chain. pnas.org This enzymatic diversification is a key mechanism for generating the vast array of specific pheromone structures, including various alkenals, used by different insect species, contributing to reproductive isolation. pnas.orgfrontiersin.org

Similarly, the enzymes responsible for the final conversion step have also evolved. Insects, for example, developed a unique P450 oxidative decarbonylase to produce cuticular hydrocarbons from aldehydes. pnas.org This was a critical evolutionary innovation that provided waterproofing, which was essential for their transition from aquatic to terrestrial environments. pnas.org The conservation of certain pheromone biosynthetic pathways, which include desaturases and other enzymes, across different lepidopteran lineages suggests a common evolutionary origin for these alkenal-producing networks. frontiersin.org Therefore, the ability to produce specific alkenals like this compound is the result of the evolution of a sophisticated and adaptable metabolic toolkit.

Chemical Synthesis Strategies for 10 Octadecenal and Its Isomers

De Novo Organic Synthesis Methodologies

De novo synthesis, in the context of organic chemistry, refers to the creation of complex molecules from simpler, readily available starting materials. wikipedia.org This approach allows for the precise construction of the target molecule's carbon skeleton and the introduction of functional groups at desired positions.

Carbon Chain Elongation and Functional Group Interconversions

The synthesis of long-chain aldehydes like 10-octadecenal can be accomplished through the systematic extension of shorter carbon chains, a process known as homologation. researchgate.netdntb.gov.ua This is a fundamental operation in organic synthesis. researchgate.netdntb.gov.ua These reactions can be designed to not only increase the carbon count but also to introduce or modify functional groups, a process termed functional group interconversion (FGI). researchgate.netfiveable.meslideshare.net

Key strategies for carbon chain elongation relevant to the synthesis of unsaturated aldehydes include:

Wittig and Horner-Wadsworth-Emmons Reactions : These olefination reactions are powerful tools for forming carbon-carbon double bonds with control over stereochemistry. They involve the reaction of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction) to produce an alkene. By choosing appropriate starting materials, a shorter-chain aldehyde can be elongated and the double bond positioned to ultimately yield this compound after subsequent functional group manipulations.

Grignard Reactions : The Grignard reaction is a classic method for forming carbon-carbon bonds. fiveable.me An organomagnesium halide (Grignard reagent) can be added to an appropriate electrophile, such as an epoxide or an aldehyde, to extend the carbon chain. Subsequent oxidation of the resulting alcohol would then yield the desired aldehyde.

Acetylide Alkylation : Alkynes can be deprotonated to form acetylides, which are potent nucleophiles. These can react with alkyl halides in an SN2 reaction to create a longer carbon chain. libretexts.org The resulting internal alkyne can then be selectively reduced to a cis- or trans-alkene and further converted to the aldehyde.

Functional group interconversions are crucial for transforming an intermediate into the final aldehyde product. fiveable.meslideshare.net For example, a terminal alkyne can be converted to an aldehyde, or a primary alcohol can be oxidized. slideshare.net Protecting groups are often employed to mask reactive functional groups during these transformations, ensuring that reactions occur at the desired site. fiveable.me

Stereo- and Regioselective Olefin Functionalization

The functionalization of olefins offers a direct route to introduce functionality at the double bond. For a molecule like this compound, the challenge lies in achieving both regioselectivity (functionalizing the correct carbon of the double bond) and stereoselectivity (controlling the geometry of the newly formed bonds).

Recent advances have focused on transition metal-catalyzed reactions to functionalize unactivated internal alkenes. researchgate.net Palladium-catalyzed reactions, for instance, have been developed for the stereoselective allylic C-H functionalization, which can introduce a functional group adjacent to the double bond. diva-portal.org While many methods exist for regioselective functionalization, achieving this for unsymmetrical internal alkenes without directing groups remains a significant challenge. researchgate.net Nickel-catalyzed methods have also emerged for the site- and trans-selective coupling of olefins with various electrophiles, providing a route to tri- and tetrasubstituted alkenes. nih.gov

Hydroformylation of Olefin Substrates

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes. chemeurope.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin using a transition metal catalyst and a mixture of carbon monoxide and hydrogen (synthesis gas). chemeurope.com

Key aspects of hydroformylation include:

Catalysts : While cobalt was the original catalyst, rhodium-based catalysts are now more common due to their higher activity and the milder reaction conditions required. chemeurope.comincatt.nl Rhodium catalysts can be up to 1000 times more active than cobalt catalysts. wiley-vch.de

Substrates : The starting material is a long-chain olefin. For the synthesis of this compound, an octadecene isomer would be the substrate.

Conditions : The reaction is typically carried out at elevated temperatures (40-300°C) and high pressures (10-100 atmospheres). chemeurope.com

Selectivity : A significant challenge in the hydroformylation of internal olefins is controlling the regioselectivity to produce the desired linear aldehyde over branched isomers. chemeurope.comosti.gov The choice of catalyst and ligands plays a crucial role in directing this selectivity. organic-chemistry.org

ParameterDescriptionTypical Values/Reagents
Starting MaterialLong-chain olefinOctadecene
CatalystsTransition metal complexesRhodium or Cobalt-based catalysts
ReagentsSynthesis gasCO/H₂ mixture
PressureHigh pressure10–100 atm chemeurope.com
TemperatureElevated temperature40–300°C chemeurope.com

Controlled Oxidation of Alkenoic Acid Derivatives (e.g., Oleic Acid)

A straightforward approach to synthesizing an isomer of this compound, specifically cis-9-octadecenal, is through the controlled oxidation of oleic acid (cis-9-octadecenoic acid). This method is advantageous as oleic acid is a readily available and naturally occurring fatty acid. researchgate.netnih.gov The key is to prevent over-oxidation to the carboxylic acid.

Common oxidizing agents and methods include:

Ozonolysis : This powerful technique cleaves the double bond. By using reductive workup conditions (e.g., with zinc or dimethyl sulfide), the ozonide intermediate is converted to aldehydes. Ozonolysis of oleic acid would yield nonanal (B32974) and azelaic aldehyde. To obtain an 18-carbon aldehyde, a different starting material would be needed.

Potassium Permanganate (KMnO₄) : Under carefully controlled, mild conditions, KMnO₄ can oxidize the double bond. However, it is a strong oxidizing agent and can easily lead to cleavage of the carbon chain or over-oxidation.

Nitric Acid Oxidation : Oxidation of oleic acid with nitric acid in the presence of a vanadium catalyst has been reported to produce various dicarboxylic acids. google.com This method typically involves cleavage of the carbon chain and is not suitable for the direct synthesis of this compound.

Selective Reduction of Precursor Esters or Acids

Another common strategy is the partial reduction of a carboxylic acid or its ester derivative. For instance, oleic acid or its methyl ester can be selectively reduced to the corresponding aldehyde, cis-9-octadecenal.

A widely used reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) . This reducing agent is effective at low temperatures for converting esters to aldehydes. The reaction is typically performed at -78°C to prevent over-reduction to the alcohol.

Comparison of De Novo Synthesis Methods
MethodStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
HydroformylationLong-chain olefinRhodium/Cobalt catalysts, CO/H₂High yield, large-scale production Requires high pressure and temperature, regioselectivity can be a challenge chemeurope.com
Controlled OxidationOleic acidO₃, KMnO₄Uses readily available starting materialRisk of over-oxidation or chain cleavage
Selective ReductionOleic acid esterDIBAL-HHigh selectivity for the aldehydeRequires low temperatures, stoichiometric reagent
Wittig/HWE ReactionShorter-chain aldehydes/ketones, phosphonium (B103445) salts/phosphonatesStrong baseGood control over double bond geometryMulti-step process, can be complex

Chemoenzymatic and Biocatalytic Approaches to Alkenal Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. mdpi.combeilstein-journals.org This approach is gaining traction for the sustainable and efficient production of complex molecules. mdpi.com Biocatalysis, which uses whole cells or isolated enzymes, offers mild reaction conditions and high stereo- and regioselectivity. nih.govnih.gov

For the synthesis of long-chain alkenals, enzymes such as lipoxygenases or other dioxygenases can be employed. For instance, Pseudomonas aeruginosa has been shown to oxidize oleic acid to (10S)-hydroperoxy-(8E)-octadecenoic acid, which could potentially be converted to the corresponding aldehyde. nih.govnih.gov Another strain, Stenotrophomonas nitritireducens, can convert oleic acid to 10-hydroxystearic acid. nih.gov While this is a saturated alcohol, similar enzymatic systems could potentially be engineered for the synthesis of unsaturated aldehydes.

The de novo biosynthesis of fatty acids and their derivatives in microorganisms like yeast is also a promising avenue. nih.govslideshare.net By engineering the fatty acid synthase (FAS) and related pathways, it may be possible to produce this compound or its precursors directly from simple carbon sources. researchgate.net Such biocatalytic and chemoenzymatic strategies are at the forefront of developing greener and more efficient chemical processes. mdpi.comresearchgate.net

Synthetic Routes to Stereoisomers and Analogues of this compound

The construction of the C18 carbon chain of this compound with a defined double bond geometry at the tenth position is typically achieved through olefination reactions, with the Wittig reaction and its modifications being the most prominent methods. These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. The choice of reactants and reaction conditions is critical for controlling the stereochemical outcome.

A common approach involves the reaction of an appropriate aldehyde with a phosphonium ylide. For the synthesis of (Z)-10-octadecenal, a non-stabilized ylide is generally employed, as this class of ylides favors the formation of the Z-isomer. organic-chemistry.org Conversely, stabilized ylides tend to produce the E-isomer with higher selectivity. organic-chemistry.org

Alternative strategies for creating the unsaturated aldehyde functionality include the hydration of terminal alkynes, which can be controlled to yield either the Markovnikov or anti-Markovnikov addition product, leading to ketones or aldehydes, respectively. libretexts.org For instance, anti-Markovnikov hydration of a terminal alkyne can produce an aldehyde. organic-chemistry.org Furthermore, multi-step syntheses starting from readily available materials like 1,5-cyclooctadiene (B75094) have been employed for the stereospecific synthesis of related long-chain unsaturated aldehydes, such as (Z)-13-octadecenal, which provides a template for the synthesis of this compound isomers. scispace.com These routes often involve steps like monoprotection of a diol, tosylation, Grignard reactions for chain elongation, followed by deprotection and oxidation to the final aldehyde. scispace.com

The synthesis of analogues of this compound, which may have different chain lengths or additional functional groups, often follows similar principles. By selecting different starting aldehydes and phosphonium salts, a variety of structurally related compounds can be accessed.

Below are representative synthetic tables outlining the key transformations for producing stereoisomers of this compound.

Table 1: Synthesis of (Z)-10-Octadecenal via Wittig Reaction

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)StereoselectivityReference
1Octyl bromideTriphenylphosphine (PPh₃), Toluene, refluxOctyltriphenylphosphonium bromideHighN/A masterorganicchemistry.com
2Octyltriphenylphosphonium bromideStrong base (e.g., n-BuLi or NaHMDS), THF, low temp.Octyltriphenylphosphorane (ylide)HighN/A total-synthesis.com
3DecanalOctyltriphenylphosphorane, THF, low temp. to RT(Z)-10-OctadeceneGoodHigh (Z:E > 95:5) organic-chemistry.org
4(Z)-10-OctadeceneOzonolysis (O₃) followed by reductive workup (e.g., Zn/H₂O or PPh₃)(Z)-10-OctadecenalGoodPreserved vedantu.com

Table 2: Synthesis of (E)-10-Octadecenal via Horner-Wadsworth-Emmons Reaction

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)StereoselectivityReference
1Octyl bromideTriethyl phosphite, heatDiethyl octylphosphonateHighN/A researchgate.net
2Diethyl octylphosphonateBase (e.g., NaH or NaOEt), THFPhosphonate anionHighN/A researchgate.net
3DecanalPhosphonate anion, THF, RTEthyl (E)-10-octadecenoateGoodHigh (E:Z > 95:5) researchgate.net
4Ethyl (E)-10-octadecenoateDiisobutylaluminium hydride (DIBAL-H), Toluene, low temp.(E)-10-Octadecen-1-olHighPreserved researchgate.net
5(E)-10-Octadecen-1-olPyridinium chlorochromate (PCC) or other mild oxidizing agent, CH₂Cl₂(E)-10-OctadecenalHighPreserved scispace.com

Biological and Ecological Roles of 10 Octadecenal

Interspecies Chemical Communication and Signaling

Long-chain aldehydes, including isomers of octadecenal, are significant components in the chemical communication systems of numerous arthropod species. These semiochemicals function as pheromones, influencing behaviors such as aggregation and mating. While specific research focusing exclusively on 10-octadecenal is limited in the provided results, extensive evidence highlights the role of its isomers and structurally related compounds in insect behavior.

For instance, the saturated aldehyde, octadecanal (B32862), has been identified as the male-produced aggregation pheromone for the coconut weevil, Amerrhinus ynca. In laboratory bioassays, synthetic octadecanal was attractive to both male and female weevils, confirming its role in bringing individuals together. scielo.br This demonstrates that C18 aldehydes are key signaling molecules for this species.

Furthermore, other isomers like (Z)-11-octadecenal are known female sex pheromones, such as in the case of the rice leaffolder moth. medchemexpress.com Another related compound, 1-octadecene, is a female-produced aggregation pheromone in the coffee white stem borer (Xylotrechus quadripes), enhancing the attraction of traps when combined with male-produced pheromones. mdpi.com The broader class of octadecenals, such as (E)-2-Octadecenal, is also recognized as a pheromone for species like the webbing clothes moth (Tineola bisselliella). These examples underscore the importance of the C18 aldehyde and alkene structures in modulating arthropod behavior, suggesting a probable, though not yet fully detailed, role for this compound within this chemical ecology framework.

Compounds derived from the octadecanoic pathway, which includes oleic acid and its derivatives like octadecenal, are integral to plant defense signaling. nih.gov These lipid-derived molecules, known as oxylipins, act as signal transducers that modulate the synthesis of antimicrobial and defensive compounds in response to pathogens or herbivores. nih.gov While direct evidence for this compound as a primary signaling molecule is not explicitly detailed, its position within this biochemical pathway suggests a potential role. The activation of these pathways leads to the production of defense compounds, highlighting the importance of octadecanoic acid-derived molecules in the plant's innate immune system. nih.gov

In marine ecosystems, various organisms employ chemical defenses to protect themselves from predation and environmental stress. coraldigest.org While specific signaling functions of this compound in marine life are not well-documented in the provided search results, related lipid molecules are known to be involved. The chemical ecology of marine environments is rich with signaling compounds, and fatty acid derivatives often play a role in defense and communication. gjesm.net Apocarotenoids, another class of lipid-derived signaling molecules, are crucial for stress perception and environmental responses in both plants and cyanobacteria, indicating a widespread use of such compounds as biological signals. mdpi.com

Antimicrobial Activity and Defense Mechanisms

Derivatives of 10-octadecenoic acid have demonstrated notable antibacterial properties. For example, 10-octadecenoic acid methyl ester, identified in the plant Thesium humile, is recognized for possessing both antibacterial and antifungal capabilities. jmaterenvironsci.com The antibacterial action of such long-chain fatty acid derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane, leading to increased permeability and cell death. jmaterenvironsci.com

A closely related compound, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), produced by the bacterium Pseudomonas aeruginosa from oleic acid, has shown strong antibacterial activity against a range of plant pathogenic bacteria. nih.gov Research has established its efficacy against both Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 1000 μg/ml. nih.gov Similarly, extracts from mangrove symbiont bacteria containing (Z)-9-Octadecenal have shown the ability to inhibit pathogenic bacteria such as Staphylococcus aureus, Vibrio harveyi, and Vibrio alginolyticus. gjesm.net

Antibacterial Activity of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD)
Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (μg/ml)Source
Various Plant PathogensGram-positive & Gram-negative125 - 1000 nih.gov

Octadecenal and its derivatives are also effective antifungal agents. Bioactive compounds, including octadecenal, produced by the endophytic fungus Paecilomyces sp. have shown antifungal activity against the plant pathogen Rhizoctonia solani. nih.gov The production of such metabolites by endophytic fungi can act as a biological control agent, protecting the host plant from fungal infections. nih.gov

Similarly, 10-octadecenoic acid methyl ester has been identified as a compound with antifungal properties. jmaterenvironsci.com Extracts from mangrove symbiont bacteria containing 9-octadecenal (B1623698) were found to inhibit the growth of the pathogenic fungi Malassezia furfur and Candida albicans. gjesm.net The fungicidal activity of these lipid compounds is a critical component of ecological defense, helping organisms compete and defend against microbial threats in their environment. nih.gov

Antifungal Activity of Compounds from Paecilomyces sp. Filtrate
Filtrate ConcentrationInhibition of Radial Growth (%) against R. solaniSource
15%37.5 nih.gov
30%50.0 nih.gov
45%52.5 nih.gov
60%56.25 nih.gov

The antimicrobial and antifungal activities of this compound and related compounds are a key part of the broader defense mechanisms of the organisms that produce them. In plants, the octadecanoic pathway generates signaling molecules that trigger the production of defensive antibiotics, forming an integral part of the plant's response to attack. nih.gov This chemical defense is crucial for sessile organisms that cannot physically escape threats.

For microorganisms like endophytic fungi, the secretion of antifungal metabolites provides a competitive advantage and protects their plant host, illustrating a symbiotic defense relationship. nih.gov The production of these bioactive compounds is a form of chemical warfare that helps maintain the health and survival of the organism within its ecosystem. These defense systems are vital for protecting against a wide array of predators, pathogens, and environmental stressors. youtube.comyoutube.com

Modulation of Cellular Processes

The long-chain unsaturated aldehyde, this compound, as a product of lipid peroxidation, is postulated to interact with and modulate various cellular processes. While direct research on this compound is limited, the activities of structurally similar aldehydes, such as 4-hydroxy-2-nonenal (HNE), provide a framework for understanding its potential biological roles.

Interaction with Cell Membrane Receptors and Enzymes

Long-chain aldehydes generated during lipid peroxidation are known to interact with components of the cell membrane, thereby influencing signaling pathways. It is plausible that this compound, due to its aldehydic nature and lipophilic carbon chain, interacts with membrane-associated proteins.

G-Protein Coupled Receptors (GPCRs): The interaction of aldehydes with GPCRs can modulate their signaling activity. While direct binding of this compound to a specific GPCR has not been documented, other lipid-derived aldehydes have been shown to affect GPCR-mediated signaling. This interaction can lead to the activation of downstream effector enzymes.

Phospholipase C (PLC): Certain products of lipid peroxidation have been demonstrated to activate phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.

Protein Kinase C (PKC): The activation of PKC by DAG, downstream of PLC activation, leads to the phosphorylation of a multitude of protein substrates, thereby regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Adenylyl Cyclase: Another important membrane-bound enzyme is adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), another crucial second messenger. The activity of adenylyl cyclase can be modulated by various signals, and it is conceivable that lipid peroxidation products could influence its function, though direct evidence for this compound is lacking.

Signaling MoleculePotential Interaction with this compound (Inferred)Downstream Effect
G-Protein Coupled Receptors (GPCRs) Modulation of receptor conformation and activity.Activation of G-proteins and downstream signaling cascades.
Phospholipase C (PLC) Activation of enzyme activity.Production of IP3 and DAG, leading to increased intracellular calcium and PKC activation.
Protein Kinase C (PKC) Indirect activation via the PLC-DAG pathway.Phosphorylation of target proteins, regulating various cellular functions.
Adenylyl Cyclase Potential modulation of enzyme activity.Alteration of intracellular cAMP levels, affecting PKA signaling.

Regulation of Gene Expression and Protein Activity

The electrophilic nature of aldehydes allows them to react with cellular nucleophiles, including proteins and transcription factors, thereby modulating their activity and influencing gene expression.

Transcription Factors: Key transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), are known to be regulated by the cellular redox state, which is influenced by lipid peroxidation products. nih.govnih.gov These transcription factors play critical roles in inflammation, cell proliferation, and apoptosis. While direct modulation of these factors by this compound has not been specifically reported, it is a plausible mechanism given the reactivity of its aldehyde group.

Cytokine Gene Expression: The expression of various cytokines is under the control of transcription factors like NF-κB and AP-1. nih.gov Therefore, by modulating these transcription factors, this compound could indirectly influence the expression of pro-inflammatory and anti-inflammatory cytokines.

Heat Shock Protein Response: Cellular stress, including that induced by reactive aldehydes, can trigger the heat shock response, leading to the upregulation of heat shock proteins (HSPs). nih.govnih.gov HSPs function as molecular chaperones, assisting in protein folding and degradation, thereby protecting the cell from damage. It is possible that this compound, as a product of oxidative stress, could induce the expression of HSPs.

Regulatory ProcessPotential Role of this compound (Inferred)Cellular Outcome
Transcription Factor Activity Covalent modification and modulation of activity (e.g., AP-1, NF-κB).Altered expression of target genes involved in inflammation, proliferation, and apoptosis.
Cytokine Gene Expression Indirect regulation via transcription factor modulation.Changes in the cellular inflammatory response.
Heat Shock Protein Response Induction of cellular stress, leading to HSP gene expression.Enhanced protein folding and cellular protection mechanisms.

Involvement in Cellular Energy Metabolism Pathways

As a long-chain fatty aldehyde, this compound is expected to be metabolized through pathways associated with fatty acid metabolism, potentially impacting cellular energy production.

Beta-Oxidation: Fatty aldehydes can be oxidized to their corresponding carboxylic acids, which can then enter the beta-oxidation pathway. wikipedia.orgnih.gov In this pathway, fatty acids are broken down into acetyl-CoA units, which can then enter the citric acid cycle. wikipedia.orgmicrobenotes.com

Citric Acid Cycle (TCA Cycle): The acetyl-CoA generated from the metabolism of this compound would enter the TCA cycle, leading to the production of NADH and FADH2. nih.govjackwestin.com

Oxidative Phosphorylation: The NADH and FADH2 produced from the TCA cycle would then be used in the electron transport chain to generate ATP through oxidative phosphorylation, the primary mechanism of energy production in the cell.

Metabolic PathwayPotential Involvement of this compoundEnergy Production
Beta-Oxidation Conversion to 10-octadecenoic acid and subsequent breakdown.Generation of acetyl-CoA, NADH, and FADH2.
Citric Acid Cycle (TCA Cycle) Entry of acetyl-CoA derived from this compound metabolism.Production of NADH, FADH2, and GTP/ATP.
Oxidative Phosphorylation Utilization of NADH and FADH2 from beta-oxidation and the TCA cycle.Major source of ATP production.

Role in Oxidative Stress Responses and Lipid Metabolism

Formation of Advanced Lipoxidation End-Products

During conditions of oxidative stress, the peroxidation of polyunsaturated fatty acids leads to the formation of a variety of reactive carbonyl species (RCS). nih.gov These highly reactive molecules, including aldehydes like this compound, can react non-enzymatically with proteins, nucleic acids, and phospholipids (B1166683) to form adducts known as Advanced Lipoxidation End-products (ALEs). mdpi.com

The formation of ALEs is a hallmark of oxidative damage and has been implicated in the pathophysiology of numerous diseases. The aldehyde group of this compound is electrophilic and can react with nucleophilic side chains of amino acids, primarily lysine, histidine, and cysteine residues in proteins. nih.gov This can occur through Michael addition or Schiff base formation. wikipedia.org The modification of proteins by this compound can lead to alterations in their structure and function, including enzyme inactivation, protein cross-linking, and the formation of protein aggregates. nih.gov

Type of Adduct FormationAmino Acid Residues InvolvedConsequence of Protein Modification
Michael Addition Cysteine, Histidine, LysineCovalent modification, alteration of protein structure.
Schiff Base Formation LysineReversible or irreversible protein modification, potential for cross-linking.
Protein Cross-linking Lysine, HistidineFormation of protein aggregates, loss of protein function.

Advanced Analytical Methodologies for Characterization and Quantification of 10 Octadecenal

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for the separation of individual components from a mixture. For a molecule like 10-Octadecenal, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a premier method for the analysis of volatile and semi-volatile compounds such as this compound. thepharmajournal.com The technique combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. scialert.netnih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. phytojournal.com

The identification of this compound using GC-MS is a two-tiered process involving its retention time (RT) and its mass spectrum. The retention time—the time it takes for the compound to travel through the GC column—is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). core.ac.uk

Following separation, the eluted compound is subjected to ionization, commonly through electron impact (EI), which bombards the molecule with high-energy electrons (typically 70 eV). nih.govphytojournal.com This process creates a predictable fragmentation pattern. The resulting mass spectrum is then compared against extensive, standardized databases. core.ac.uk A high-quality match between the experimental spectrum and a spectrum in a reference library, such as the National Institute of Standards and Technology (NIST) or Wiley libraries, provides a high degree of confidence in the compound's identification. thepharmajournal.comphytojournal.com While specific retention times for this compound are dependent on the exact analytical conditions, its isomer, 13-Octadecenal, has been identified as a major component in plant extracts, demonstrating the utility of GC-MS for this class of compounds. phytojournal.comresearchgate.net

ParameterDescriptionRole in Identification
Retention Time (RT)The time elapsed for a compound to pass through the GC column.A preliminary identifier, characteristic of the compound under specific chromatographic conditions. It is used to screen for the presence of the target analyte.
Mass SpectrumA plot of ion intensity versus mass-to-charge ratio (m/z) representing the fragmentation pattern of the molecule.Serves as a molecular "fingerprint" for the compound.
Library MatchingThe process of comparing the experimentally obtained mass spectrum with reference spectra stored in databases (e.g., NIST, Wiley).Confirms the identity of the compound by finding a match with a known standard. A high match score indicates a confident identification. thermofisher.com

GC-MS is also a powerful tool for the quantitative analysis of this compound. Quantification is typically achieved by constructing a calibration curve from the analysis of standard solutions of the pure compound at varying concentrations. The peak area of the compound in a sample is then compared to this curve to determine its concentration.

MetricDefinitionSignificance
Limit of Detection (LOD)The lowest analyte concentration that the analytical process can reliably detect.Defines the minimum concentration at which the presence of this compound can be confirmed.
Limit of Quantification (LOQ)The lowest analyte concentration that can be quantitatively determined with a stated accuracy and precision.Represents the minimum concentration of this compound that can be accurately measured in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary separation technique that is particularly useful for less volatile or thermally unstable compounds. ijstr.org For a relatively non-polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. mdpi.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water combined with acetonitrile (B52724) or methanol (B129727). mdpi.com

Separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be challenging as the aldehyde functional group has a weak UV absorbance. Therefore, detection is often accomplished by derivatizing the aldehyde to introduce a strong chromophore or by using a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation

While chromatography coupled with mass spectrometry is highly effective for identification, other spectroscopic techniques provide complementary information for complete structural elucidation. eurekaselect.comjchps.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its functional groups absorb energy at characteristic frequencies, resulting in an IR spectrum that provides a molecular fingerprint.

For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups: the aldehyde and the carbon-carbon double bond. The presence and position of these bands can confirm the structure of the molecule. For instance, the C=C bond's bending vibration can help infer the stereochemistry (cis or trans) of the double bond.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Significance for this compound
Aldehyde (C=O)Carbonyl Stretch1740–1720Confirms the presence of the aldehyde functional group. This is typically a strong, sharp peak.
Aldehyde (C-H)C-H Stretch2850–2800 and 2750–2700Confirms the aldehyde group, often appearing as a pair of weak to medium peaks.
Alkene (C=C)C=C Stretch1680–1640Indicates the presence of the carbon-carbon double bond within the alkyl chain.
Alkene (=C-H)=C-H Bend (Out-of-plane)975–960 (trans) or 730–675 (cis)Provides information on the geometry (stereochemistry) of the double bond.
Alkane (C-H)C-H Stretch3000–2850Represents the numerous C-H bonds in the long hydrocarbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Determination

Nuclear Magnetic resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of organic molecules, including the differentiation of isomers. creative-biostructure.com In the context of this compound, which can exist as geometric isomers (cis/trans or Z/E) due to the presence of a carbon-carbon double bond, NMR provides critical data to distinguish between these forms. The key NMR parameters for isomeric determination are chemical shifts (δ), coupling constants (J), and nuclear Overhauser effect (NOE) correlations.

For aldehydes, the aldehyde proton typically resonates in the downfield region of a ¹H NMR spectrum, generally between 9 and 10 ppm. fiveable.me The protons adjacent to the carbonyl group (α-protons) are also deshielded and appear further downfield than typical alkyl protons. fiveable.me In ¹³C NMR, the carbonyl carbon of an aldehyde produces a characteristic signal in the range of 190-200 ppm. fiveable.melibretexts.org

The differentiation between the Z (cis) and E (trans) isomers of this compound primarily relies on the analysis of the signals from the vinylic protons (the protons on the C=C double bond).

¹H NMR Spectroscopy:

Chemical Shifts: The chemical shifts of the vinylic protons are influenced by the stereochemistry of the double bond. In many cases, the spatial proximity of substituents in the cis isomer can lead to different shielding or deshielding effects compared to the trans isomer, resulting in distinct chemical shifts for the vinylic protons in each isomer. creative-biostructure.com

Coupling Constants (J-values): The vicinal coupling constant (³J) between the two vinylic protons is a definitive indicator of the double bond geometry. For trans isomers, the coupling constant is typically larger, in the range of 12-18 Hz, while for cis isomers, it is smaller, usually between 6-12 Hz. creative-biostructure.comaskfilo.com This difference in coupling constants provides a clear method to distinguish between the E and Z isomers of this compound.

¹³C NMR Spectroscopy:

The chemical shifts of the carbons involved in the double bond, as well as the adjacent allylic carbons, can also differ between the E and Z isomers. These differences, though sometimes subtle, can provide confirmatory evidence for the isomeric assignment made based on ¹H NMR data.

Advanced NMR Techniques:

Two-dimensional (2D) NMR experiments are invaluable for unambiguous assignments and isomeric determination, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, including the coupling between the vinylic protons and the neighboring allylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are particularly powerful for determining stereochemistry. The NOE effect is distance-dependent, and for the Z-isomer of this compound, a spatial proximity exists between the vinylic protons. This would result in a cross-peak in a NOESY or ROESY spectrum, which would be absent or significantly weaker for the E-isomer where these protons are further apart. nih.govreddit.com

The following table summarizes the expected ¹H NMR characteristics for the vinylic protons of the E and Z isomers of this compound.

IsomerVinylic Proton Chemical Shift (ppm)Vinylic Proton Coupling Constant (³JHH)Key NOESY Correlation
Z-10-Octadecenal (cis) Distinct chemical shifts for each vinylic proton~6-12 HzPresent between the two vinylic protons
E-10-Octadecenal (trans) Distinct chemical shifts for each vinylic proton~12-18 HzAbsent or very weak between the two vinylic protons

Hyphenated Techniques and Specialized Detection Systems

Hyphenated analytical techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity for the analysis of specific compounds in complex mixtures. For volatile or semi-volatile compounds like this compound, gas chromatography (GC) is a powerful separation technique. When combined with specialized detectors, it allows for not only quantification but also the assessment of biological activity.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Biological Activity Assessment

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive and specific technique used to identify biologically active volatile compounds from a mixture. It is particularly valuable in the study of insect pheromones and other semiochemicals, where it can pinpoint the specific compounds that elicit a response in an insect's antenna.

The GC-EAD system simultaneously splits the effluent from the gas chromatography column into two paths. One path leads to a standard GC detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the separated compounds. The other path directs the effluent over an insect antenna, which is mounted between two electrodes. These electrodes measure the electrical potential changes (depolarizations) generated by the antennal olfactory receptor neurons when they detect a biologically active compound.

When a compound that the insect can smell elutes from the GC column, the antenna generates a nerve impulse that is recorded as a peak on the electroantennogram (EAG). By comparing the retention times of the peaks on the FID chromatogram with the corresponding peaks on the EAG, researchers can identify which specific compounds in the mixture are biologically active.

For this compound, if it were being investigated as a potential insect pheromone or kairomone, GC-EAD would be an essential tool. The process would involve:

Sample Injection: An extract containing this compound, either from a natural source or a synthetic standard, is injected into the GC.

Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column's stationary phase.

Dual Detection: As the separated compounds elute, they are detected by both the FID and the insect antenna.

Data Analysis: The FID chromatogram and the EAG are overlaid. A peak on the EAG that aligns with the peak for this compound on the FID chromatogram would provide strong evidence that this compound is perceived by the insect's olfactory system and is therefore biologically active.

The table below illustrates the type of data obtained from a hypothetical GC-EAD analysis of an insect pheromone blend containing this compound.

Retention Time (min)FID PeakEAG ResponseCompound IdentificationBiological Activity
12.5PresentNo ResponseCompound AInactive
15.2PresentStrong ResponseThis compound Active
17.8PresentNo ResponseCompound BInactive
20.1PresentWeak ResponseCompound CWeakly Active

Metabolomics and Lipidomics Approaches for Comprehensive Profiling

Metabolomics and lipidomics are powerful "omics" disciplines that aim to comprehensively identify and quantify the complete set of metabolites (metabolome) or lipids (lipidome) within a biological system. These approaches are crucial for understanding the biochemical pathways and physiological states of an organism. As an unsaturated fatty aldehyde, this compound is a component of the lipidome, and its analysis falls within the scope of these advanced methodologies.

Comprehensive profiling of this compound in a biological sample using metabolomics or lipidomics typically involves several key steps:

Sample Preparation: This is a critical step to efficiently extract lipids, including aldehydes, from the biological matrix (e.g., tissues, cells, biofluids) while minimizing degradation and contamination. Common methods include liquid-liquid extraction, such as the Folch or Bligh-Dyer procedures, which use chloroform (B151607) and methanol mixtures to partition lipids from other cellular components.

Analytical Platform: High-resolution mass spectrometry (MS) coupled with a separation technique is the cornerstone of modern metabolomics and lipidomics.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used platform for lipidomics. Reversed-phase LC is often employed to separate lipids based on their polarity. The high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, provides accurate mass measurements, which are essential for determining the elemental composition of the detected lipids.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile lipids or those that can be derivatized to increase their volatility, such as fatty aldehydes, GC-MS is a valuable technique. Derivatization, for example, by oximation, can improve the chromatographic behavior and mass spectral characteristics of aldehydes.

Data Acquisition and Processing: The mass spectrometer acquires vast amounts of data, which are then processed using specialized software. This involves peak detection, alignment, and normalization to create a data matrix of features (characterized by retention time and mass-to-charge ratio) and their intensities across different samples.

Metabolite Identification: Identifying this compound within the complex dataset is a major challenge. Identification is typically achieved by comparing the accurate mass and fragmentation pattern (MS/MS spectrum) of the unknown feature with that of an authentic standard of this compound or with entries in spectral databases.

Statistical Analysis and Biological Interpretation: Multivariate statistical methods, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are used to analyze the large datasets and identify lipids, including this compound, that are significantly altered between different experimental conditions. This information is then used to infer changes in biological pathways and functions.

The following table provides a simplified overview of how this compound might be characterized in a lipidomics workflow.

Analytical StepTechnique/MethodExpected Outcome for this compound
Extraction Folch or Bligh-DyerEfficient recovery of this compound in the lipid fraction.
Separation Reversed-Phase LC or GCElution at a characteristic retention time.
Detection High-Resolution MSAccurate mass measurement of the molecular ion (or a derivative).
Identification MS/MS FragmentationA characteristic fragmentation pattern that can be matched to a standard or database.
Quantification Peak IntensityRelative or absolute quantification of this compound levels in the sample.

Advanced Mass Spectral Data Interpretation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic molecules. For this compound, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide detailed information about its structure through the analysis of its fragmentation pathways. This is crucial for its unambiguous identification in complex mixtures.

When the molecular ion of this compound is subjected to collision-induced dissociation (CID) in a mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure, including the position of the double bond and the aldehyde functional group.

For a long-chain unsaturated aldehyde like this compound, several key fragmentation mechanisms are expected:

α-Cleavage: This is a common fragmentation for aldehydes, involving the cleavage of the bond between the carbonyl carbon and the adjacent carbon. This would result in the loss of a hydrogen atom or the alkyl chain.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. fiveable.me

Cleavage at the Double Bond: The location of the double bond can be inferred from the fragmentation pattern. While direct cleavage at the double bond is not always the most favorable pathway in low-energy CID, derivatization techniques can be employed to induce charge-remote fragmentation, which provides more specific information about the double bond position.

Derivatization for Enhanced Fragmentation Analysis:

To facilitate the determination of the double bond position, this compound can be derivatized prior to MS analysis. For example, reaction with 3-aminopyridine (B143674) can form a picolinyl ester derivative. Upon CID, these derivatives undergo charge-remote fragmentation, leading to a series of fragment ions that are indicative of the positions of the double bond and any branching in the alkyl chain.

A hypothetical fragmentation analysis of this compound is summarized in the table below. The m/z (mass-to-charge ratio) values are illustrative and would depend on the ionization method and the specific fragments formed.

Fragmentation PathwayNeutral Loss / Fragment IonStructural Information Gained
α-Cleavage Loss of H• or C₁₇H₃₃•Confirms the presence of an aldehyde group.
McLafferty Rearrangement Loss of C₁₄H₂₈Indicates the presence of a γ-hydrogen and supports the carbonyl functionality.
Cleavage around the double bond Fragments corresponding to cleavage at the C9-C10 or C10-C11 bondProvides evidence for the location of the double bond at the 10-position.
Water Loss Loss of H₂OA common fragmentation for aldehydes, especially under certain ionization conditions.

By carefully analyzing the masses and relative abundances of these fragment ions, a detailed structural characterization of this compound can be achieved. This level of analysis is critical in metabolomics and natural product chemistry, where it is essential to distinguish this compound from other isomeric unsaturated aldehydes.

Mechanistic Studies of 10 Octadecenal Bioactivity at Cellular and Molecular Levels

Molecular Targets and Binding Interactions

The bioactivity of 10-octadecenal is rooted in its interactions with various molecular targets within biological systems. As a long-chain fatty aldehyde, its structure allows it to engage with cellular components through a variety of binding interactions. Research indicates that this compound can interact with cell membrane receptors and enzymes, which in turn modulates signaling pathways and cellular responses. The specific nature of these interactions often involves a combination of van der Waals forces, hydrogen bonds, and alkyl and pi-alkyl bonds. scienceopen.com

One potential molecular target for this compound is the scavenger receptor CD36, which is involved in processes such as angiogenesis and inflammatory responses. tcdb.org In silico studies, which use computer simulations to predict interactions, have been instrumental in identifying potential binding partners and elucidating the nature of these interactions. For instance, molecular docking studies have been employed to predict the binding modes and affinities of this compound with target proteins. researchgate.net These computational approaches have suggested that this compound can effectively bind to the active sites of various enzymes, potentially altering their function. ajol.info

The binding interactions of this compound are not limited to protein targets. Its amphipathic nature, possessing both hydrophobic and hydrophilic characteristics, likely facilitates its interaction with lipid membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

Table 1: Predicted Binding Interactions of this compound with Molecular Targets

Molecular Target Class Predicted Binding Interactions Potential Functional Outcome
Cell Surface Receptors (e.g., CD36)Van der Waals forces, Hydrogen bondingModulation of signaling pathways (e.g., angiogenesis, inflammation) tcdb.org
EnzymesVan der Waals forces, Hydrogen bonding, Alkyl and Pi-alkyl interactionsInhibition or activation of enzymatic activity scienceopen.comresearchgate.net
Lipid MembranesHydrophobic interactionsAlteration of membrane fluidity and protein function

Enzymatic Inhibition or Activation Mechanisms

The interaction of this compound with enzymes can lead to either the inhibition or activation of their catalytic activity. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org The mechanism of inhibition can vary, with some inhibitors binding to the enzyme's active site, thereby preventing the substrate from binding (competitive inhibition), while others bind to a different site, altering the enzyme's conformation and reducing its efficiency (non-competitive inhibition). wikipedia.org

In the context of this compound, its potential to act as an enzyme inhibitor has been explored through computational and in vitro studies. Molecular docking simulations have been used to predict the binding energy and interaction between this compound and various target proteins, providing insights into its potential inhibitory mechanisms. researchgate.net For example, research on extracts containing this compound has suggested inhibitory effects on certain enzymes, although direct studies on the isolated compound are often needed for confirmation. nih.gov

Conversely, it is also plausible that this compound could act as an enzyme activator in some contexts, where its binding enhances the enzyme's activity. However, current research predominantly focuses on its inhibitory potential. The specific mechanism, whether it be competitive, non-competitive, uncompetitive, or mixed-type inhibition, would depend on the specific enzyme and the binding site of this compound. wikipedia.org

Induction of Specific Cellular Responses (e.g., Cytotoxicity in in vitro Cell Line Models for Mechanistic Insight)

At the cellular level, the bioactivity of this compound can manifest as the induction of specific responses, including cytotoxicity. In vitro studies using various cell line models are crucial for understanding the mechanistic basis of these responses. Cytotoxicity assays, such as the MTT assay, are commonly used to assess the ability of a compound to cause cell death. scielo.brjrespharm.commdpi.com

Research involving extracts containing this compound has demonstrated cytotoxic effects against several cancer cell lines. researchgate.netnih.gov For instance, studies have reported the antiproliferative potential of such extracts against prostate and lung cancer cells. jrespharm.com The cytotoxic effect is often dose-dependent, meaning the extent of cell death increases with the concentration of the compound. scielo.br

The induction of cytotoxicity by this compound is likely a consequence of its molecular interactions and enzymatic modulation. By interfering with critical cellular pathways, such as those involved in cell growth, proliferation, and survival, this compound can trigger a cascade of events leading to cell death. nih.govnih.gov The selectivity of this cytotoxicity is an important area of investigation, with the ideal outcome being high toxicity towards cancer cells and minimal impact on normal, healthy cells. The selectivity index (SI), which is the ratio of the IC50 (the concentration that causes 50% inhibition) for normal cells to that for cancer cells, is a key parameter in this assessment. athmsi.org

Table 2: Summary of In Vitro Cytotoxicity Studies of Extracts Containing this compound

Cell Line Model Type of Cancer Observed Effect Reference
PC3Prostate CancerCytotoxic and antiproliferative activity jrespharm.comnih.gov
A549Lung CancerCytotoxic effect jrespharm.com
HeLaCervical CancerAntiproliferative activity researchgate.net
Hep G2Liver CancerAntiproliferative activity researchgate.net
MCF-7Breast CancerAntiproliferative activity researchgate.net

Future Directions and Research Perspectives in 10 Octadecenal Studies

Elucidation of Undiscovered Biosynthetic Routes and Enzymes

The complete biosynthetic pathway of 10-octadecenal is not yet fully understood. While it is known to be derived from oleic acid, the specific enzymes and intermediate steps involved in its formation are still under investigation. Future research should focus on identifying and characterizing the enzymes responsible for the conversion of oleic acid to this compound. This could involve a combination of genetic screening of organisms known to produce the compound, followed by protein expression and functional assays. The discovery of novel enzymes, such as specific acyl-ACP reductases, could be crucial in unraveling this pathway. google.com Understanding the biosynthesis is fundamental for its potential biotechnological production.

Development of Novel and Sustainable Synthetic Methodologies for this compound and its Derivatives

Current synthetic routes to this compound and its derivatives often rely on traditional chemical methods that may not be environmentally friendly or cost-effective. The development of novel and sustainable synthetic methodologies is a critical area for future research. This includes the exploration of "green chemistry" approaches, such as biocatalysis and the use of renewable starting materials. mdpi.com For instance, enzymatic reactions could offer high selectivity and reduce the need for harsh chemical reagents. Furthermore, the synthesis of novel derivatives of this compound could lead to the discovery of compounds with enhanced or entirely new biological activities. mdpi.comresearchgate.netnih.govmdpi.comjournalsajp.com

Comprehensive Delineation of Ecological Functions in Complex Ecosystems

This compound has been identified as a component in the chemical communication of various organisms, acting as a pheromone or adjuvant. scispace.comnih.gov However, its precise ecological roles within complex ecosystems are far from being fully understood. Future research should aim to comprehensively delineate these functions. This will require detailed field studies and laboratory-based behavioral assays to understand how this compound influences interactions between different species. Investigating its role as an allelochemical, a defense compound, or a signaling molecule in plant-microbe or insect-plant interactions will provide a more complete picture of its ecological significance. mdpi.comonlinescientificresearch.com

Application of Integrated Omics Technologies (e.g., Proteomics, Fluxomics) in Octadecenal Research

To gain a holistic understanding of the role of this compound in biological systems, the application of integrated "omics" technologies is essential. teknoscienze.comresearchgate.net

Proteomics: This can be used to identify proteins that are differentially expressed in the presence of this compound, providing insights into its mode of action and the cellular pathways it affects. mdpi.comfrontiersin.orgnih.gov

Metabolomics: Analyzing the metabolome can reveal changes in metabolic pathways in response to this compound. sci-hub.se

Fluxomics: This emerging field can measure the rates of metabolic reactions, offering a dynamic view of how this compound influences cellular metabolism. kaust.edu.santnu.edunih.gov

By integrating data from these different omics platforms, researchers can construct comprehensive models of the biological networks influenced by this compound. nih.gov

Advanced Computational Chemistry and In Silico Modeling for Structure-Activity Relationship Studies

Advanced computational chemistry and in silico modeling are powerful tools for accelerating research on this compound. amazonaws.comresearchgate.netjournaljmsrr.com These methods can be used to:

Predict the biological activities of this compound and its derivatives.

Model the interactions between this compound and its molecular targets, such as receptors or enzymes. researchgate.net

Elucidate structure-activity relationships (SAR) , which can guide the design of new derivatives with improved properties. frontiersin.org

These computational approaches, when combined with experimental validation, can significantly streamline the discovery and optimization of bioactive compounds based on the this compound scaffold.

Q & A

Q. How can ethical guidelines be applied to studies involving this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Minimize sample sizes via power analysis and employ humane endpoints. Obtain institutional animal care committee approvals and disclose all procedures in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.